Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
Description
ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an acetamido linkage, and a piperazine ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H32ClN3O4 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
ethyl 3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C25H32ClN3O4/c1-5-28-9-11-29(12-10-28)22-8-7-19(25(31)32-6-2)15-21(22)27-23(30)16-33-20-13-17(3)24(26)18(4)14-20/h7-8,13-15H,5-6,9-12,16H2,1-4H3,(H,27,30) |
InChI Key |
PHFTVOGPHIWOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate.
Amidation Reaction: The ethyl ester is then subjected to amidation with 4-ethylpiperazine to form the corresponding amide.
Coupling with Benzoic Acid Derivative: The final step involves the coupling of the amide intermediate with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another chlorinated compound with potential biological activity.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: A compound with a similar phenoxy structure and potential therapeutic applications.
Uniqueness
ETHYL 3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
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